molecular formula C10H9N2NaO3S2 B12743937 Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt CAS No. 61792-21-0

Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt

Cat. No.: B12743937
CAS No.: 61792-21-0
M. Wt: 292.3 g/mol
InChI Key: IMMFHYKJGUSWJC-UHFFFAOYSA-M
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Description

Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a benzenesulfonothioic acid moiety and a pyrazolyl group. It is often used as an intermediate in the synthesis of other complex molecules and has various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt typically involves the diazotization of p-aminobenzenesulfonic acid with sodium nitrite and hydrochloric acid. This is followed by reduction with sodium bisulfite and sodium carbonate, and hydrolysis with sulfuric acid to obtain p-sulfophenylhydrazine. The final step involves condensation with the appropriate pyrazolone derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding sulfonamide derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonothioic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl-
  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid

Uniqueness

Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt is unique due to its specific structural features, which include the sulfonothioic acid group and the pyrazolyl moiety. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications. Compared to similar compounds, it offers unique advantages in terms of stability, reactivity, and versatility in synthetic applications .

Properties

CAS No.

61792-21-0

Molecular Formula

C10H9N2NaO3S2

Molecular Weight

292.3 g/mol

IUPAC Name

sodium;5-methyl-2-(2-oxidosulfonothioylphenyl)-4H-pyrazol-3-one

InChI

InChI=1S/C10H10N2O3S2.Na/c1-7-6-10(13)12(11-7)8-4-2-3-5-9(8)17(14,15)16;/h2-5H,6H2,1H3,(H,14,15,16);/q;+1/p-1

InChI Key

IMMFHYKJGUSWJC-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC=C2S(=O)(=S)[O-].[Na+]

Origin of Product

United States

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